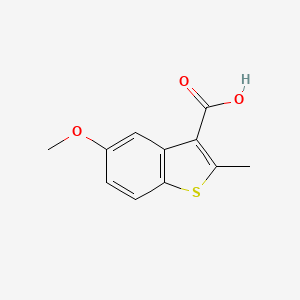
5-Methoxy-2-methyl-1-benzothiophene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-2-methyl-1-benzothiophene-3-carboxylic acid: is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse biological activities and are often used as building blocks in pharmaceutical and chemical research. The presence of a methoxy group and a carboxylic acid group in its structure makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-methyl-1-benzothiophene-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of sulfur-containing reagents to form the thiophene ring. For example, the Gewald reaction, which involves the condensation of a ketone, a cyanoester, and elemental sulfur, can be adapted to synthesize benzothiophene derivatives .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The methoxy group in 5-Methoxy-2-methyl-1-benzothiophene-3-carboxylic acid can undergo oxidation to form corresponding aldehydes or acids.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: Formation of 5-methoxy-2-methyl-1-benzothiophene-3-carboxaldehyde.
Reduction: Formation of 5-methoxy-2-methyl-1-benzothiophene-3-methanol.
Substitution: Formation of halogenated derivatives such as 5-methoxy-2-methyl-1-benzothiophene-3-chloride.
Aplicaciones Científicas De Investigación
Chemistry: 5-Methoxy-2-methyl-1-benzothiophene-3-carboxylic acid is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Benzothiophene derivatives have shown promise in inhibiting certain enzymes and receptors, making them candidates for drug development .
Medicine: The compound’s structure is similar to that of known pharmaceuticals, suggesting potential therapeutic applications. Research is ongoing to explore its efficacy in treating diseases such as cancer, inflammation, and infections .
Industry: In the industrial sector, this compound is used in the development of organic semiconductors and other advanced materials. Its properties make it suitable for use in electronic devices and sensors .
Mecanismo De Acción
The mechanism of action of 5-Methoxy-2-methyl-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets. The methoxy group and carboxylic acid group can form hydrogen bonds with enzymes and receptors, influencing their activity. The benzothiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparación Con Compuestos Similares
- 5-Methoxy-1-benzothiophene-2-carboxylic acid
- 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid
- 4,5,6,7-Tetrahydro-1-benzothiophene-2-carboxylic acid
Comparison: Compared to these similar compounds, 5-Methoxy-2-methyl-1-benzothiophene-3-carboxylic acid has a unique substitution pattern that can influence its reactivity and biological activity. The presence of a methyl group at the 2-position and a carboxylic acid group at the 3-position distinguishes it from other benzothiophene derivatives, potentially leading to different pharmacological and chemical properties .
Propiedades
Número CAS |
1697389-70-0 |
|---|---|
Fórmula molecular |
C11H10O3S |
Peso molecular |
222.26 g/mol |
Nombre IUPAC |
5-methoxy-2-methyl-1-benzothiophene-3-carboxylic acid |
InChI |
InChI=1S/C11H10O3S/c1-6-10(11(12)13)8-5-7(14-2)3-4-9(8)15-6/h3-5H,1-2H3,(H,12,13) |
Clave InChI |
LRUWJAUTLKUQGG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(S1)C=CC(=C2)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid; methanamine](/img/structure/B13890638.png)
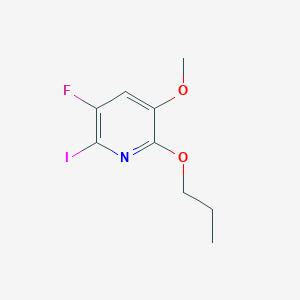
![4-chloro-2-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13890649.png)
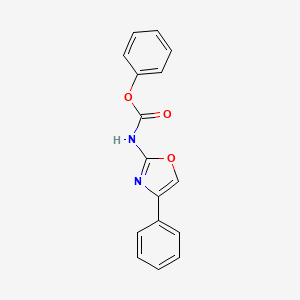


![Ethyl 2-[3,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]acetate](/img/structure/B13890674.png)
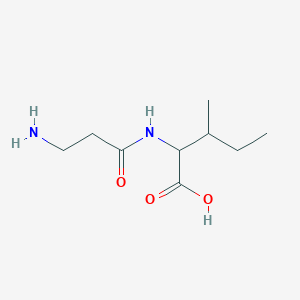
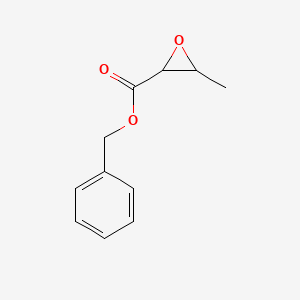
![Ethyl 4-[(6-methoxypyridin-3-yl)methyl]quinoline-2-carboxylate](/img/structure/B13890692.png)
![Imidazo[1,2-a]quinoxaline-8-carbaldehyde](/img/structure/B13890699.png)
![1-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)piperidin-4-ol](/img/structure/B13890713.png)

